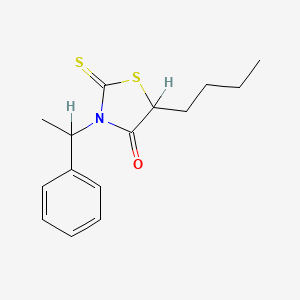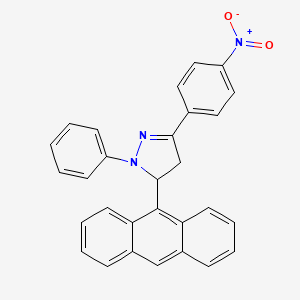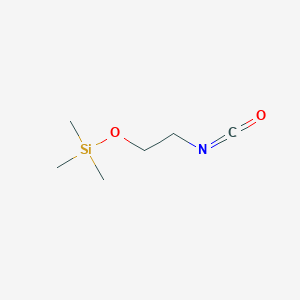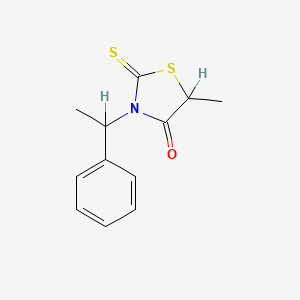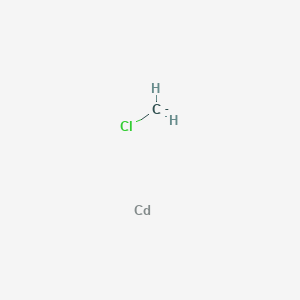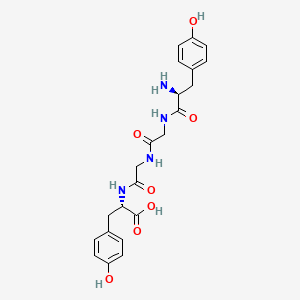
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of aniline derivatives with sulfur-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using aniline and sulfur dichloride in the presence of a base.
Oxidative coupling: Employing oxidizing agents to facilitate the formation of the dithiazole ring.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the dithiazole ring using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aniline moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aniline ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulation of receptor function: Interacting with cellular receptors to alter signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1lambda~6~,3,4-thiadiazole-1,1-dione: Another heterocyclic compound with similar structural features.
4-Phenyl-1lambda~6~,2,3-dithiazole-1,1-dione: Shares the dithiazole ring structure but with different substituents.
Uniqueness
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific combination of aniline and dithiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
18137-84-3 |
|---|---|
Formule moléculaire |
C8H8N2O2S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
1,1-dioxo-N-phenyl-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H8N2O2S2/c11-14(12)6-13-8(10-14)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |
Clé InChI |
KENNSRBUMWLXRB-UHFFFAOYSA-N |
SMILES canonique |
C1SC(=NS1(=O)=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



